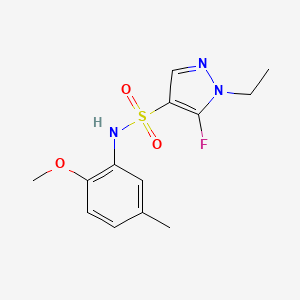
1-Ethyl-5-fluoro-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ETHYL-5-FLUORO-N~4~-(2-METHOXY-5-METHYLPHENYL)-1H-PYRAZOLE-4-SULFONAMIDE is a synthetic organic compound that belongs to the class of pyrazole sulfonamides. This compound is characterized by the presence of a fluorine atom at the 5-position of the pyrazole ring, an ethyl group at the 1-position, and a sulfonamide group substituted with a 2-methoxy-5-methylphenyl group at the 4-position. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-5-FLUORO-N~4~-(2-METHOXY-5-METHYLPHENYL)-1H-PYRAZOLE-4-SULFONAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced at the 5-position of the pyrazole ring using electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Ethylation: The ethyl group can be introduced at the 1-position of the pyrazole ring through alkylation using ethyl halides in the presence of a base such as potassium carbonate.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the pyrazole derivative with a sulfonyl chloride, followed by substitution with the 2-methoxy-5-methylphenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-5-FLUORO-N~4~-(2-METHOXY-5-METHYLPHENYL)-1H-PYRAZOLE-4-SULFONAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
1-ETHYL-5-FLUORO-N~4~-(2-METHOXY-5-METHYLPHENYL)-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Materials Science: It is investigated for its potential use in the development of advanced materials with specific properties.
Biological Research: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 1-ETHYL-5-FLUORO-N~4~-(2-METHOXY-5-METHYLPHENYL)-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the sulfonamide group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-ETHYL-5-FLUORO-N~4~-(2-METHOXYPHENYL)-1H-PYRAZOLE-4-SULFONAMIDE
- 1-ETHYL-5-FLUORO-N~4~-(2-METHYL-5-METHOXYPHENYL)-1H-PYRAZOLE-4-SULFONAMIDE
- 1-ETHYL-5-FLUORO-N~4~-(2-METHOXY-4-METHYLPHENYL)-1H-PYRAZOLE-4-SULFONAMIDE
Uniqueness
1-ETHYL-5-FLUORO-N~4~-(2-METHOXY-5-METHYLPHENYL)-1H-PYRAZOLE-4-SULFONAMIDE is unique due to the specific positioning of the methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in different binding affinities and selectivities compared to similar compounds.
Properties
Molecular Formula |
C13H16FN3O3S |
|---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
1-ethyl-5-fluoro-N-(2-methoxy-5-methylphenyl)pyrazole-4-sulfonamide |
InChI |
InChI=1S/C13H16FN3O3S/c1-4-17-13(14)12(8-15-17)21(18,19)16-10-7-9(2)5-6-11(10)20-3/h5-8,16H,4H2,1-3H3 |
InChI Key |
CPFKDNCCZHHSNL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)NC2=C(C=CC(=C2)C)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-[(E)-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}methylidene]benzohydrazide](/img/structure/B10916087.png)
![Dimethyl 5-[(2-ethylhexanoyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B10916099.png)
![N-(4-bromophenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B10916105.png)
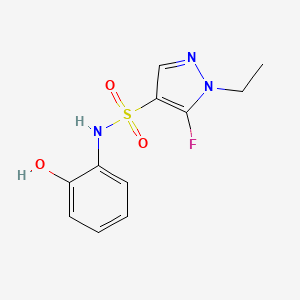
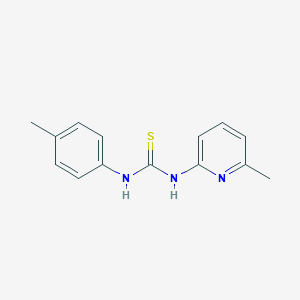
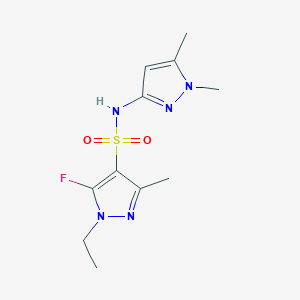
![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B10916116.png)
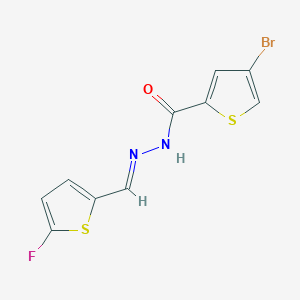
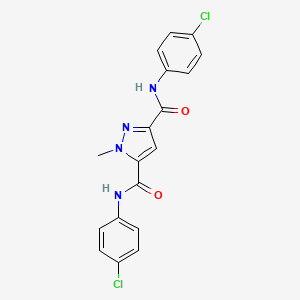
![(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B10916148.png)
![Methyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B10916155.png)
![3-Chloro-5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B10916158.png)
![N-(3-chlorophenyl)-1-{3-[(3-chlorophenyl)amino]-3-oxopropyl}-1H-pyrazole-3-carboxamide](/img/structure/B10916166.png)
![N-(2-ethoxybenzyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10916174.png)
